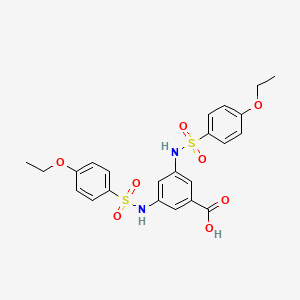

3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Polymerization and Materials Science

- Kishikawa, Hirai, and Kohmoto (2008) synthesized a polymerizable benzoic acid derivative complexed with dipyridyl compounds, exhibiting a smectic A liquid crystal phase. The photopolymerized complex maintained its multilayered structure, indicating applications in materials science for the development of liquid-crystalline polymers with potential uses in displays and optical devices (K. Kishikawa, A. Hirai, & S. Kohmoto, 2008).

Medicinal Chemistry and Antitumor Activity

- Huang, Lin, and Huang (2001) explored sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, aiming for potent antitumor agents with low toxicity. Their synthesis methodology and assessment of antitumor activity in mice highlight the therapeutic potential of sulfonamide-based compounds in cancer treatment (Z. Huang, Z. Lin, & J. Huang, 2001).

Environmental Science and Pollution Remediation

- Das, Wankhade, and Kumar (2021) utilized Density Functional Theory (DFT) to design molecularly imprinted polymers (MIPs) using ionic liquids for the removal of 4-Hydroxy benzoic acid, a metabolite of emerging contaminants. This study demonstrates the potential application of MIPs in water purification and environmental remediation, highlighting the importance of computational design in developing efficient materials for contaminant removal (Ranjita Das, A. Wankhade, & A. Kumar, 2021).

Catalysis and Chemical Synthesis

- Hazra, Martins, Silva, and Pombeiro (2015) synthesized sulfonated Schiff base copper(II) complexes, demonstrating their efficiency as selective catalysts in the oxidation of alcohols. This study not only contributes to the field of catalysis but also emphasizes the role of such complexes in green chemistry, by facilitating solvent- and additive-free conditions for chemical transformations (S. Hazra, L. Martins, M. Silva, & A. Pombeiro, 2015).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various transition-metal salts .

Mode of Action

It’s worth noting that compounds with similar structures have been synthesized into coordination polymers . These polymers exhibit unique opto-electronic properties and can be utilized for a wide range of applications such as sensing and photocatalysis .

Propiedades

IUPAC Name |

3,5-bis[(4-ethoxyphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O8S2/c1-3-32-19-5-9-21(10-6-19)34(28,29)24-17-13-16(23(26)27)14-18(15-17)25-35(30,31)22-11-7-20(8-12-22)33-4-2/h5-15,24-25H,3-4H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUULOZKOYXUBCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>78.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85199487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2818569.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2818571.png)

![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2818573.png)

![3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2818574.png)

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2818575.png)

![4-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2818579.png)